molecular formula C6H7N5O B13952650 6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13952650
M. Wt: 165.15 g/mol
InChI Key: TXLNTIMPXAAAFE-UHFFFAOYSA-N
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Description

6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in scientific research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 5-aminopyrazoles with appropriate reagents under controlled conditions. One common method involves the reaction of N-(methoxycarbonyl)trihaloacetimidoylchlorides with 5-aminopyrazoles, leading to the formation of N-methoxycarbonyl-N’-(5-pyrazolyl)trihaloacetamidines. These intermediates then undergo thermal intramolecular cyclocondensation to yield the desired pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This would include precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one primarily involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby preventing the kinase from phosphorylating its substrates .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure.

    Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity.

Uniqueness

6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific interaction with CDK2, which is not as pronounced in other similar compounds. This specificity makes it a valuable candidate for targeted cancer therapies .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

6-(methylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H7N5O/c1-7-6-9-4-3(2-8-11-4)5(12)10-6/h2H,1H3,(H3,7,8,9,10,11,12)

InChI Key

TXLNTIMPXAAAFE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=NN2)C(=O)N1

Origin of Product

United States

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